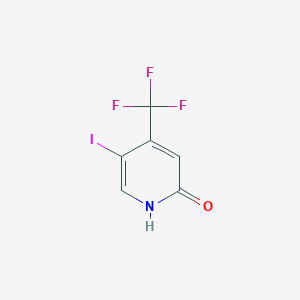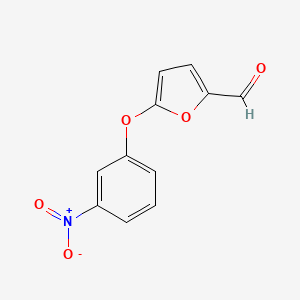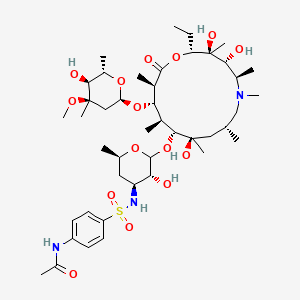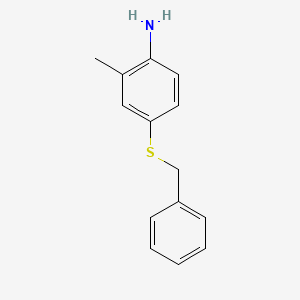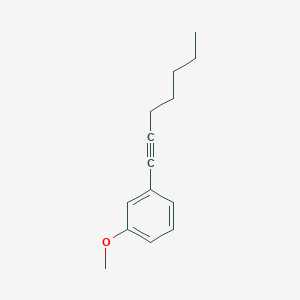
1-(3-Methoxyphenyl)-1-heptyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hept-1-yn-1-yl)-3-methoxybenzene is an organic compound characterized by the presence of a heptynyl group attached to a methoxybenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(hept-1-yn-1-yl)-3-methoxybenzene typically involves alkynylation reactions. One common method is the copper-catalyzed alkynylation of tetrahydroisoquinoline derivatives. This reaction can be performed using different protocols of cross-dehydrogenative coupling, with CuCl as a catalyst and t-BuOOH as an oxidant in acetonitrile as the solvent . Another environmentally friendly protocol involves using air as the oxidant and water as the solvent .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using less hazardous chemicals and solvents, can be applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(Hept-1-yn-1-yl)-3-methoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the methoxy group.
Common Reagents and Conditions:
Oxidation: H2O2 in methylene chloride or other suitable solvents.
Reduction: LiAlH4 in dry ether or tetrahydrofuran (THF).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
1-(Hept-1-yn-1-yl)-3-methoxybenzene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(hept-1-yn-1-yl)-3-methoxybenzene involves its interaction with molecular targets through various pathways. The compound’s effects are primarily mediated by its ability to undergo electrophilic and nucleophilic reactions, leading to the formation of reactive intermediates that can interact with biological molecules .
Comparison with Similar Compounds
- 1-(Hept-1-yn-1-yl)-4-methoxybenzene
- 1-(Hept-1-yn-1-yl)naphthalene
- 2-(Hept-1-yn-1-yl)-1,1’-biphenyl
Comparison: 1-(Hept-1-yn-1-yl)-3-methoxybenzene is unique due to the position of the methoxy group on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject of study in various research fields .
Properties
Molecular Formula |
C14H18O |
|---|---|
Molecular Weight |
202.29 g/mol |
IUPAC Name |
1-hept-1-ynyl-3-methoxybenzene |
InChI |
InChI=1S/C14H18O/c1-3-4-5-6-7-9-13-10-8-11-14(12-13)15-2/h8,10-12H,3-6H2,1-2H3 |
InChI Key |
CTMCOFNHIMUHRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


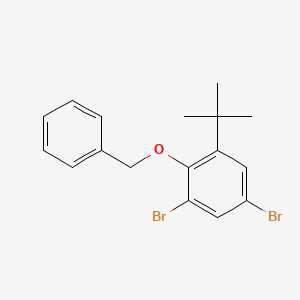
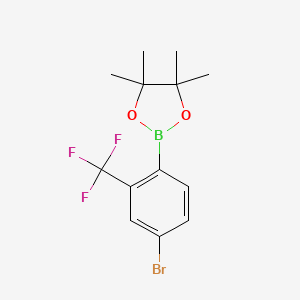
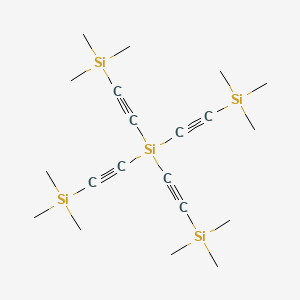
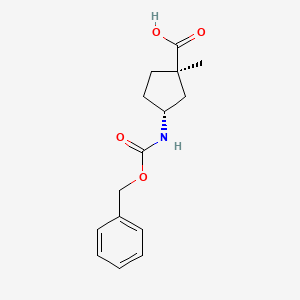
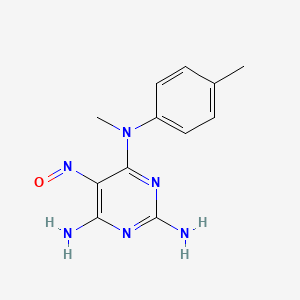
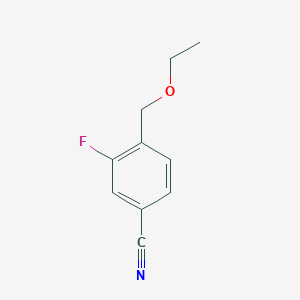
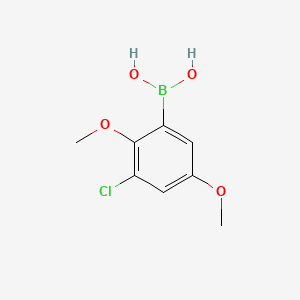
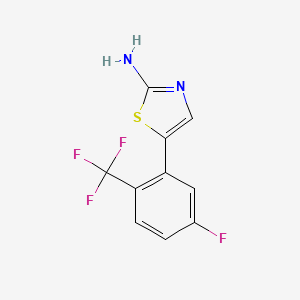
![3,3-Diethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14023445.png)
